1,5-dimethyl-1H-pyrazole-3-carbaldehyde
Overview
Description
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrazole with a formylating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions . The reaction typically proceeds at room temperature and yields the desired aldehyde product.
Another method involves the Vilsmeier-Haack reaction, where 1,5-dimethyl-1H-pyrazole is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the aldehyde . This reaction is carried out under reflux conditions and requires careful control of temperature and reaction time to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid.
Reduction: 1,5-Dimethyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of novel materials, such as organic semiconductors and coordination polymers.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity . Additionally, the pyrazole ring can engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives, such as:
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde:
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Oxidized form of the aldehyde, used in different synthetic and biological contexts.
Properties
IUPAC Name |
1,5-dimethylpyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-6(4-9)7-8(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGNECLIVOTMQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426883 | |
Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-10-8 | |
Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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